molecular formula C17H24Cl2N2O2 B6704726 N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride

Cat. No.: B6704726
M. Wt: 359.3 g/mol
InChI Key: ZGHIIKDAKCAWFJ-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a cyclopentyl ring, and a morpholine moiety

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2.ClH/c18-14-5-3-4-13(10-14)17(6-1-2-7-17)20-16(21)11-15-12-19-8-9-22-15;/h3-5,10,15,19H,1-2,6-9,11-12H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIIKDAKCAWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)NC(=O)CC3CNCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorophenylcyclopentyl ketone with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)ethyl]cyclopentanamine
  • [1-(3-Chlorophenyl)cyclopentyl]methanamine

Uniqueness

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-2-ylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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